Cas no 6915-68-0 (2-(9H-Carbazol-9-yl)ethyl acrylate)
2-(9H-Carbazol-9-yl)ethyl acrylate Chemical and Physical Properties
Names and Identifiers
-
- 2-(9H-Carbazol-9-yl)ethyl acrylate
- 2-(9H-CARBAZOL-9-YL)ETHYL ACRYLATE 97
- 2-carbazol-9-ylethyl prop-2-enoate
- 2-(9H-Carbazol-9-yl)ethyl methacrylate
- 9H-Carbazole-9-ethylacrylate
- 2-Carbazolylethyl acrylate
- 9-(2-Hydroxyethyl)carbazole acrylate
- 2-(9H-CARBAZOL-9-YL)ETHYL ACRYLATE97
- AKOS005458566
- SCHEMBL378868
- 6915-68-0
- N-(2-acryloxyethyl)carbazole
- DTXSID50391339
- 2-(9H-Carbazol-9-yl)ethyl acrylate, 97%
- 2-(9H-Carbazol-9-yl)ethylacrylate
- FT-0709182
- STK524665
- 2-(9H-carbazol-9-yl)ethyl prop-2-enoate
- DB-074128
-
- MDL: MFCD00085235
- Inchi: 1S/C17H15NO2/c1-2-17(19)20-12-11-18-15-9-5-3-7-13(15)14-8-4-6-10-16(14)18/h2-10H,1,11-12H2
- InChI Key: KOHMQTTZAWPDNE-UHFFFAOYSA-N
- SMILES: O(C(C=C)=O)CCN1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 265.110278721g/mol
- Monoisotopic Mass: 265.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 31.2Ų
Experimental Properties
- Color/Form: Dark red solid
- Density: 1.13±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 77-81 °C (lit.)
- Solubility: Insuluble (7.7E-3 g/L) (25 ºC),
- Solubility: Not determined
2-(9H-Carbazol-9-yl)ethyl acrylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335-H411
- Warning Statement: P261-P273-P305+P351+P338
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:2
- Hazard Category Code: 36/37/38-51/53
- Safety Instruction: 26-28-61
-
Hazardous Material Identification:
- Storage Condition:2-8°C
2-(9H-Carbazol-9-yl)ethyl acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 570362-1G |
2-(9H-Carbazol-9-yl)ethyl acrylate |
6915-68-0 | 1g |
¥2784.05 | 2023-12-03 | ||
| Cooke Chemical | S6561949-1g |
2-(9H-Carbazol-9-yl)ethylacrylate |
6915-68-0 | 97% | 1g |
RMB 1879.90 | 2025-02-21 | |
| A2B Chem LLC | AB59157-1g |
2-(9H-Carbazol-9-yl)ethyl acrylate |
6915-68-0 | 97% | 1g |
$1120.00 | 2024-04-19 |
2-(9H-Carbazol-9-yl)ethyl acrylate Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 2-(9H-Carbazol-9-yl)ethyl acrylate
Comprehensive Guide to 2-(9H-Carbazol-9-yl)ethyl acrylate (CAS No. 6915-68-0): Properties, Applications, and Market Insights
2-(9H-Carbazol-9-yl)ethyl acrylate (CAS No. 6915-68-0) is a specialized carbazole-based acrylate monomer that has garnered significant attention in advanced material science. This compound combines the unique photoelectronic properties of carbazole derivatives with the polymerizable functionality of acrylate groups, making it a valuable building block for cutting-edge applications. With the growing demand for organic electronic materials and functional polymers, this chemical has become increasingly relevant in both research and industrial settings.
The molecular structure of 2-(9H-Carbazol-9-yl)ethyl acrylate features a carbazole moiety linked to an ethyl acrylate group. This combination provides exceptional charge transport properties while maintaining good solubility in common organic solvents. Recent studies highlight its potential in OLED materials, where researchers are actively exploring its use as a hole-transporting component in next-generation display technologies. The compound's thermal stability and film-forming characteristics make it particularly suitable for these applications.
In polymer chemistry, 2-(9H-Carbazol-9-yl)ethyl acrylate serves as a versatile monomer for creating functional polymers with tailored properties. Its photoreactive acrylate group enables easy incorporation into various polymer matrices through radical polymerization. Many material scientists are investigating its use in photoresist formulations and advanced coating systems, especially for applications requiring UV curability and enhanced durability. The compound's ability to impart electron-donating characteristics to polymers has opened new possibilities in organic semiconductor development.
The synthesis of 2-(9H-Carbazol-9-yl)ethyl acrylate typically involves the reaction of 9H-carbazole with 2-chloroethyl acrylate under controlled conditions. Manufacturers pay particular attention to achieving high purity levels, as even trace impurities can significantly affect the performance of the final materials. Quality control measures often include HPLC analysis and spectroscopic characterization to ensure consistency between batches. The compound is generally supplied as a white to pale yellow crystalline powder with good shelf stability when stored properly.
From a commercial perspective, the demand for 2-(9H-Carbazol-9-yl)ethyl acrylate has been steadily increasing, driven by the expanding organic electronics market. Major applications include its use in photovoltaic devices, light-emitting diodes, and printed electronics. The compound's compatibility with solution processing techniques makes it attractive for roll-to-roll manufacturing processes, which are becoming increasingly important for cost-effective production of electronic components. Market analysts project continued growth for this specialty chemical as new applications emerge in flexible electronics and wearable technologies.
Researchers are particularly excited about the potential of 2-(9H-Carbazol-9-yl)ethyl acrylate in bioelectronic interfaces and neural stimulation devices. The compound's biocompatibility when properly formulated, combined with its excellent electrical properties, positions it as a promising material for next-generation medical devices. Recent publications have demonstrated its utility in creating conductive hydrogels for biomedical applications, opening new avenues for research in this rapidly evolving field.
Environmental and safety considerations for 2-(9H-Carbazol-9-yl)ethyl acrylate follow standard protocols for handling acrylate monomers. While not classified as hazardous under normal conditions, proper personal protective equipment should be used during handling. The compound's low volatility reduces inhalation risks, but appropriate ventilation systems are recommended for large-scale operations. Disposal should comply with local regulations for organic chemical waste, with many manufacturers offering take-back programs for unused material.
Future developments surrounding 2-(9H-Carbazol-9-yl)ethyl acrylate are likely to focus on derivative synthesis and formulation optimization. Researchers are exploring modified versions of the compound with enhanced charge mobility or solubility characteristics to meet specific application requirements. The growing interest in sustainable electronics has also spurred investigations into greener synthesis routes and bio-based alternatives that maintain the compound's desirable properties while reducing environmental impact.
For purchasers and researchers seeking 2-(9H-Carbazol-9-yl)ethyl acrylate, it's important to verify the supplier's quality certifications and analytical data. Many leading suppliers now provide detailed technical datasheets and material safety information to support proper handling and application development. Custom synthesis options are also available from specialty chemical manufacturers for those requiring specific purity grades or modified formulations of this versatile compound.
In conclusion, 2-(9H-Carbazol-9-yl)ethyl acrylate (CAS No. 6915-68-0) represents an important class of functional monomers with wide-ranging applications in advanced materials. Its unique combination of electronic properties and polymerizability continues to drive innovation across multiple industries. As research uncovers new potential uses and manufacturers develop improved production methods, this compound is poised to play an increasingly significant role in the development of next-generation technologies.
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